molecular formula C8H6N2O B1583921 5-(2-Pyridyl)-1,3-oxazole CAS No. 70380-73-3

5-(2-Pyridyl)-1,3-oxazole

Cat. No. B1583921
CAS RN: 70380-73-3
M. Wt: 146.15 g/mol
InChI Key: LUMKXMDGONYZHO-UHFFFAOYSA-N
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Description

“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “5-(2-Pyridyl)-1,3-oxazole” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .


Chemical Reactions Analysis

The chemical reactions involving “5-(2-Pyridyl)-1,3-oxazole” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Pyridyl)-1,3-oxazole” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .

Scientific Research Applications

1. [5+2] Cycloadditions in Natural Product Synthesis

  • Summary of Application: The [5+2] cycloaddition is a powerful reaction used to create seven-membered ring systems found in complex natural products and pharmaceuticals . “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in these reactions.
  • Methods of Application: The [5+2] cycloaddition involves the reaction of a five-membered ring compound with a two-atom component to form a seven-membered ring . The exact procedures and parameters would depend on the specific compounds being used.
  • Results or Outcomes: The [5+2] cycloaddition has been used to synthesize complex natural products . The exact results and outcomes would depend on the specific compounds being used.

2. Catalyst for the Epoxidation of Olefins

  • Summary of Application: A complex of “5-(2-Pyridyl)-1,3-oxazole” with Molybdenum (VI) has been used as a catalyst for the epoxidation of olefins .
  • Methods of Application: The complex salt (H2pytz)[MoO2Cl2(pytz)] (Hpytz = 5-(2-pyridyl)tetrazole) was prepared and used as a precursor for the hydrolysis-based synthesis of a microcrystalline molybdenum oxide/organic hybrid material .
  • Results or Outcomes: The hybrid material was used as a catalyst for the epoxidation of cis-cyclooctene with tert-butyl hydroperoxide, achieving 100% epoxide selectivity up to 100% conversion . The catalyst could be recovered for recycling without showing structural degradation or loss of catalytic performance over consecutive reaction cycles .

3. Epoxidation of Bio-Olefins

  • Summary of Application: A molybdenum (VI) complex of 5-(2-pyridyl-1-oxide)tetrazole was used as a catalyst for the epoxidation of bio-olefins .
  • Methods of Application: The complex was prepared by a hydrolysis–condensation reaction of the complex [MoO2Cl2(Hpto)]∙THF . The catalyst was used for converting biobased olefins, namely fatty acid methyl esters and the terpene limonene .
  • Results or Outcomes: The catalyst led predominantly to the corresponding epoxide products with yields in the range of 85–100% after 24 h at 70 °C . The catalyst was also effective for the oxidation of sulfides into sulfoxides and sulfones .

4. Coupling of 2-Pyridine Nucleophiles

  • Summary of Application: 5-(2-Pyridyl)-1,3-oxazole could potentially be used in the coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
  • Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
  • Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .

5. Site-Selective C–H Functionalization on 2-Pyridones

  • Summary of Application: The compound “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in site-selective C–H functionalization on 2-pyridones .
  • Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
  • Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .

6. Synthesis of Azine-Containing Biaryls

  • Summary of Application: “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in the synthesis of azine-containing biaryls .
  • Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
  • Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .

Safety And Hazards

The safety data sheets for similar compounds suggest that they should be handled with care. They may pose hazards if ingested, inhaled, or if they come into contact with the skin or eyes .

Future Directions

The future directions for research on “5-(2-Pyridyl)-1,3-oxazole” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, they could be studied for their potential use in the development of new pharmaceuticals or materials .

properties

IUPAC Name

5-pyridin-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKXMDGONYZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353190
Record name 5-(2-Pyridyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Pyridyl)-1,3-oxazole

CAS RN

70380-73-3
Record name 5-(2-Pyridyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Picolinaldehyde (2.5 g, 23 mmol) and toluenesulfonylmethyl isocyanide (5.3 g, 27 mmol) were dissolved in methanol (30 ml), and potassium carbonate (3.5 g, 25 mmol) was added thereto. The mixture was refluxed for 30 minutes. The solvent was evaporated, and ethyl acetate and water were added to the residue. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated. The residue was subjected to a silica gel column chromatography. The fractions eluted with hexane-ethyl acetate (2:3, v/v) were collected and concentrated to give the titled compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of picolinaldehyde (2.3 g, 42.6 mmol), TosMIC (4.4 g, 45.2 mmol) and K2CO3 (3.4 g, 48.8 mmol) in methanol (70 mL) was reflux for 2 h. The reaction was cooled to room temperature, then the mixture was concentrated and purified by silica gel column chromatography to give the desired product (3.05 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JCH Yim, M Nambo, CM Crudden - Organic letters, 2017 - ACS Publications
The Pd-catalyzed desulfonative cross-coupling reaction of benzylic sulfone derivatives with 1,3-oxazoles via a deprotonative pathway has been developed. Broad substrate scope for …
Number of citations: 54 pubs.acs.org
J Bruffaerts, D Pierrot, I Marek - Nature chemistry, 2018 - nature.com
Synthetic organic strategies that enable the catalytic and rapid assembly of a large array of organic compounds that possess multiple stereocentres in acyclic systems are somewhat rare…
Number of citations: 73 www.nature.com
L Castoldi, V Pace - Nature Chemistry, 2018 - nature.com
The preparation of three-dimensional frameworks with multiple stereocentres from simple acyclic hydrocarbons represents a challenging transformation. Now, starting from simple and …
Number of citations: 2 www.nature.com

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